An In-depth Technical Guide to Butyl 5-formyl-1H-imidazole-4-carboxylate
An In-depth Technical Guide to Butyl 5-formyl-1H-imidazole-4-carboxylate
CAS Number: 75040-54-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Butyl 5-formyl-1H-imidazole-4-carboxylate is a versatile bifunctional heterocyclic building block crucial in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive formyl group and a modifiable butyl ester on an imidazole core, makes it a valuable precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, detailed synthetic protocols, and its significant applications in the development of therapeutic agents, particularly as an intermediate in the synthesis of kinase inhibitors and angiotensin II receptor antagonists.
Introduction: The Strategic Importance of Substituted Imidazoles
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its aromaticity, hydrogen bonding capabilities, and ability to act as both a proton donor and acceptor allow it to interact with a wide range of biological targets. The specific substitution pattern of butyl 5-formyl-1H-imidazole-4-carboxylate, with both an electrophilic aldehyde and a hydrolyzable ester, offers multiple points for diversification, making it a highly sought-after intermediate in drug discovery programs.[2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties and spectroscopic data is fundamental for the successful application of this compound in synthesis and for its unambiguous identification.
Table 1: Physicochemical Properties of Butyl 5-formyl-1H-imidazole-4-carboxylate
| Property | Value | Source |
| CAS Number | 75040-54-9 | [1] |
| Molecular Formula | C₉H₁₂N₂O₃ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Appearance | Pale yellow to brown powder/crystal | [3] |
| Melting Point | 97-100 °C | [3] |
| Boiling Point | 384.1 ± 22.0 °C (Predicted) | [3] |
| Solubility | Soluble in methanol | [3] |
| pKa | 8.87 ± 0.10 (Predicted) | [3] |
| LogP | 2.5 (at 25°C and pH 7.1) | [3] |
Spectroscopic Data
The following are representative spectroscopic data for the characterization of butyl 5-formyl-1H-imidazole-4-carboxylate.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms. For imidazole derivatives, characteristic signals are observed for the imidazole ring protons and the substituents.[4]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule.
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FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the molecule, confirming its identity. The fragmentation of imidazole-carboxaldehydes is a characteristic feature.[7]
Synthesis of Butyl 5-formyl-1H-imidazole-4-carboxylate: A Tale of Two Reactions
The synthesis of this key intermediate can be approached via two primary and mechanistically distinct routes: the formylation of a pre-existing imidazole ester or the esterification of a formylated imidazole carboxylic acid. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.
Route 1: Vilsmeier-Haack Formylation of Butyl 1H-imidazole-4-carboxylate
The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8]
-
Vilsmeier Reagent: The combination of POCl₃ and DMF generates the electrophilic chloroiminium ion (Vilsmeier reagent), which is reactive enough to formylate the electron-rich imidazole ring.[8]
-
Reaction Temperature: The reaction is typically carried out at a controlled temperature to prevent side reactions and ensure regioselectivity.[9]
-
Work-up: The reaction is quenched with ice water, and the pH is adjusted to hydrolyze the intermediate iminium salt to the final aldehyde.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve butyl 1H-imidazole-4-carboxylate (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH reaches 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure butyl 5-formyl-1H-imidazole-4-carboxylate.
Caption: Vilsmeier-Haack formylation workflow.
Route 2: Fischer Esterification of 5-formyl-1H-imidazole-4-carboxylic acid
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[10] This method is particularly useful if the corresponding carboxylic acid is readily available.
-
Acid Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]
-
Excess Alcohol: Using an excess of n-butanol serves as both a reactant and a solvent, shifting the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[12]
-
Removal of Water: The removal of water, a byproduct of the reaction, also drives the equilibrium towards the product side. This can be achieved using a Dean-Stark apparatus.[13]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 5-formyl-1H-imidazole-4-carboxylic acid (1 equivalent) and an excess of n-butanol (e.g., 10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel to yield pure butyl 5-formyl-1H-imidazole-4-carboxylate.
Caption: Fischer esterification workflow.
Applications in Drug Discovery and Development
The dual functionality of butyl 5-formyl-1H-imidazole-4-carboxylate makes it a valuable synthon for creating libraries of compounds for high-throughput screening and for the targeted synthesis of potential drug candidates.
Intermediate in the Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Imidazole-based compounds have been extensively explored as kinase inhibitors.[2]
The p38 mitogen-activated protein (MAP) kinase pathway is a key signaling cascade involved in inflammatory responses.[2] Imidazole derivatives are known to be potent inhibitors of p38 MAP kinase.[14][15] The formyl group of butyl 5-formyl-1H-imidazole-4-carboxylate can be readily converted into various pharmacophores that can interact with the active site of the kinase, while the ester group can be modified to improve pharmacokinetic properties.
Caption: Synthetic route to p38 MAPK inhibitors.
Precursor for Angiotensin II Receptor Antagonists
Angiotensin II receptor antagonists are a class of drugs used to treat hypertension. Losartan, the first of this class, features a substituted imidazole ring.[16] The structural motifs present in butyl 5-formyl-1H-imidazole-4-carboxylate make it an excellent starting material for the synthesis of losartan analogues and other angiotensin II receptor blockers. The formyl group can be reduced to a hydroxymethyl group, a key feature of many sartans, and the ester can be hydrolyzed to the corresponding carboxylic acid, which is also a common pharmacophore in this class of drugs.[17]
Caption: Synthetic route to Angiotensin II antagonists.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling butyl 5-formyl-1H-imidazole-4-carboxylate. It is intended for research use only.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
Butyl 5-formyl-1H-imidazole-4-carboxylate is a strategically important building block in modern organic synthesis and medicinal chemistry. Its versatile reactivity, coupled with the biological significance of the imidazole scaffold, ensures its continued use in the pursuit of novel therapeutic agents. The synthetic routes and applications outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable compound.
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